molecular formula C7H4BrF3O2 B1410400 4-Bromo-3-difluoromethoxy-5-fluorophenol CAS No. 1805525-76-1

4-Bromo-3-difluoromethoxy-5-fluorophenol

Cat. No.: B1410400
CAS No.: 1805525-76-1
M. Wt: 257 g/mol
InChI Key: UWDPBRUZAZQLEH-UHFFFAOYSA-N
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Description

4-Bromo-3-difluoromethoxy-5-fluorophenol (CAS 1805525-76-1) is a halogenated phenol compound with the molecular formula C 7 H 4 BrF 3 O 2 and a molecular weight of 257.00 g/mol . As a solid organic building block, it features a phenol group and multiple halogen substituents, including bromine and fluorine atoms, which are typical sites for further chemical modification in synthetic chemistry . While its specific mechanisms of action and detailed applications in proprietary research are not publicly documented, compounds of this structural class are often employed as key intermediates in the development of pharmaceuticals and agrochemicals . The bromine atom can facilitate cross-coupling reactions, while the difluoromethoxy and fluorine groups can influence the molecule's electronic properties and metabolic stability . This product is strictly For Research Use Only and is supplied with high-purity specifications for laboratory applications. Researchers are encouraged to contact us for specific technical data sheets and purity certificates for their projects.

Properties

IUPAC Name

4-bromo-3-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(12)2-5(6)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDPBRUZAZQLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorophenol Precursors

Selective electrophilic bromination is a critical initial step. For example, bromination of 3-fluorophenol derivatives under mild acidic conditions with potassium bromide and acetic acid has been demonstrated to afford high regioselectivity and yields.

Parameter Details
Starting Material 3-Fluorophenol or related fluorinated phenol derivatives
Brominating Agent Potassium bromide (KBr)
Solvent Acetic acid with small amount of water
Temperature Approximately 35 °C
Catalyst/Promoter ZnAl-BrO3 layered double hydroxides (LDHs)
Reaction Time Monitored by thin-layer chromatography until completion
Work-up Extraction with dichloromethane, washing with sodium sulfite and brine, drying over Na2SO4
Purification Silica gel column chromatography (ethyl acetate-petroleum ether)
Typical Yield Around 70%

This method ensures regioselective bromination at the 4-position relative to the hydroxyl group, preserving the fluorine substituent on the aromatic ring.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group can be introduced via nucleophilic aromatic substitution or by employing difluoromethoxylation reagents. A common approach involves:

  • Starting from a halogenated phenol intermediate (such as 4-bromo-3-fluorophenol).
  • Reacting with difluoromethoxy sources under basic conditions (e.g., potassium carbonate).
  • Employing palladium-catalyzed coupling reactions to facilitate the substitution.

For example, a reaction mixture containing 4-bromo-3-fluorophenol, potassium carbonate, and a palladium catalyst such as [1,1-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in N,N-dimethylformamide (DMF) at elevated temperatures (80–100 °C) can yield the difluoromethoxy-substituted product.

Parameter Details
Starting Material 4-Bromo-3-fluorophenol
Base Potassium carbonate (K2CO3)
Catalyst Pd-based catalyst ([1,1-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
Solvent N,N-Dimethylformamide (DMF)
Temperature 80–100 °C
Reaction Time 4 hours (with possible catalyst additions during reaction)
Work-up Acid quenching with 2M HCl, extraction with ethyl acetate, drying over MgSO4
Purification Flash silica chromatography (0–20% ethyl acetate in isohexane)
Typical Yield Approximately 43.5%

This method allows the selective formation of the 3-difluoromethoxy group while retaining the bromine and fluorine substituents.

Alternative Synthetic Routes

Another approach involves lithiation of fluoropyridine derivatives followed by carboxylation and subsequent coupling with 4-bromo-3-fluorophenol under basic conditions. This route is more complex but can provide intermediates useful for further functionalization.

Step Description
Lithiation Treatment of 5-chloro-2-fluoropyridine with n-butyllithium and 2,2,6,6-tetramethylpiperidine at -78 °C
Carboxylation Bubbling CO2 through the reaction mixture to introduce carboxyl groups
Coupling Reaction with 4-bromo-3-fluorophenol and potassium carbonate in DMF at 120 °C overnight
Cyclization Treatment with Eaton’s reagent at 120 °C overnight to form chromeno-pyridinone derivatives
Yield Approximately 43% for the chromeno-pyridinone intermediate

This method is more suited for synthesizing complex heterocyclic intermediates but demonstrates the versatility of fluorophenol derivatives in multi-step syntheses.

Reaction Analysis and Optimization

Reaction Conditions Impact

  • Temperature: Elevated temperatures (80–120 °C) favor completion of substitution reactions but require careful monitoring to avoid side reactions.
  • Catalyst Loading: Incremental additions of palladium catalyst improve conversion rates in difluoromethoxylation steps.
  • Bases: Potassium carbonate is preferred for its mild basicity and compatibility with palladium catalysis.
  • Solvents: Polar aprotic solvents like DMF enhance solubility of reagents and facilitate nucleophilic aromatic substitution.

Purification Techniques

  • Flash silica gel chromatography with gradients of ethyl acetate in isohexane is effective for isolating pure 4-bromo-3-difluoromethoxy-5-fluorophenol.
  • Acid-base extractions help remove inorganic salts and catalyst residues.
  • Drying agents such as magnesium sulfate or sodium sulfate ensure removal of residual moisture.

Summary Table of Preparation Methods

Step Key Reagents/Conditions Yield (%) Notes
Bromination of fluorophenol KBr, acetic acid, ZnAl-BrO3-LDH catalyst, 35 °C ~70 Regioselective bromination
Difluoromethoxylation 4-Bromo-3-fluorophenol, K2CO3, Pd catalyst, DMF, 80–100 °C ~43.5 Pd-catalyzed nucleophilic substitution
Lithiation and coupling route n-BuLi, CO2, 4-bromo-3-fluorophenol, Eaton’s reagent ~43 For heterocyclic intermediate synthesis

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethoxy-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted phenols or biphenyl derivatives .

Scientific Research Applications

4-Bromo-3-difluoromethoxy-5-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethoxy-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-3-difluoromethoxy-5-fluorophenol (hypothetical data inferred from analogs) with structurally similar compounds from the evidence. Key differences in substituent positions, functional groups, and molecular properties are highlighted.

Compound Name Molecular Formula Molecular Weight Substituents XLogP3 Hydrogen Bond Acceptors Key Properties/Applications References
This compound (Target) C₇H₄BrF₃O₂ ~257.0 (estimated) Br (4), -OCHF₂ (3), F (5) ~3.5* 4 (estimated) High lipophilicity; potential pharmaceutical intermediate N/A
4-Bromo-3-fluoro-5-methylphenol C₇H₆BrFO 205.02 Br (4), F (3), CH₃ (5) N/A 2 Lower acidity due to methyl; limited solubility
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 Br (4), -OCHF₂, F (1,2,3,6) 5.3 8 High XLogP3; used in electronic chemicals
4-Bromo-5-fluoro-2-nitrophenol C₆H₃BrFNO₃ 236.0 Br (4), F (5), NO₂ (2) ~1.8* 5 Nitro group increases acidity; reactive intermediate
3-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 Br (3), CF₃ (5) 3.0 3 Strong electron-withdrawing CF₃; high stability
2-(Difluoromethoxy)-6-fluorophenol C₇H₅F₃O₂ 190.11 -OCHF₂ (2), F (6) ~1.9* 4 Positional isomer; lower lipophilicity than target

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Acidity: The target compound’s difluoromethoxy group (-OCHF₂) is more electron-withdrawing than methyl (in 4-Bromo-3-fluoro-5-methylphenol), leading to higher acidity of the phenolic -OH group . Nitro-substituted analogs (e.g., 4-Bromo-5-fluoro-2-nitrophenol) exhibit even greater acidity due to the strong electron-withdrawing nature of NO₂ .

Lipophilicity (XLogP3): The target’s estimated XLogP3 (~3.5) is lower than 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (XLogP3 = 5.3) due to fewer fluorine atoms . Trifluoromethyl groups (e.g., in 3-Bromo-5-(trifluoromethyl)phenol) contribute significantly to lipophilicity but are less polar than difluoromethoxy .

Positional Isomerism: 2-(Difluoromethoxy)-6-fluorophenol demonstrates how substituent position affects properties. The 3-position -OCHF₂ in the target likely enhances steric hindrance compared to 2-position analogs.

Applications: Fluorinated phenols with high XLogP3 (e.g., 389.06 Da compound) are used in electronic materials, suggesting the target could serve similar roles with modifications . Bromine and fluorine substituents make these compounds valuable in cross-coupling reactions for drug synthesis .

Notes:

  • Direct data on this compound is scarce; comparisons rely on analogs.
  • Substituent positions critically influence properties, as seen in XLogP3 and acidity variations.
  • Fluorinated phenolic derivatives are prioritized in drug discovery for their metabolic stability and bioavailability .

Biological Activity

4-Bromo-3-difluoromethoxy-5-fluorophenol (CAS No. 1805525-76-1) is a phenolic compound characterized by the presence of bromine and fluorine substituents, which significantly enhance its biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrF3O2C_7H_4BrF_3O_2, with a molecular weight of approximately 257.00 g/mol. The compound typically appears as white to pale yellow crystals with a melting point around 71.5 °C. Its structural features include:

  • Bromine atom : Enhances reactivity and potential interactions with biological targets.
  • Fluorine atoms : Improve lipophilicity and binding affinity.
  • Difluoromethoxy group : Contributes to the compound's nucleophilic properties.

Biological Activity

Research indicates that this compound exhibits a range of significant biological activities:

Antimicrobial Properties

The compound has demonstrated antimicrobial effects , inhibiting the growth of various bacteria and fungi. These properties suggest its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that this compound can suppress pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory activity indicates potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

This compound has been explored for its anticancer potential . It has shown efficacy against specific cancer cell lines, suggesting that it may inhibit cell proliferation through various mechanisms, including apoptosis induction.

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatorySuppression of TNF-α and IL-6
AnticancerInduction of apoptosis in cancer cells

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Its structural characteristics allow it to bind to receptors, potentially altering cellular signaling pathways.
  • Nucleophilic Substitution Reactions : The hydroxy group can participate in nucleophilic substitution reactions, enhancing its reactivity towards biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro studies showed that treatment with this compound reduced the levels of inflammatory cytokines in macrophage cultures.
  • Cancer Cell Line Testing : Research involving human promyelocytic leukemia cell lines revealed an IC50 value of approximately 4.07 µM, indicating significant anticancer activity.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-difluoromethoxy-5-fluorophenol, and how can purity be validated?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution. For example, introducing the difluoromethoxy group via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) on a bromo-fluorophenol precursor. Key steps include:

  • Halogenation: Bromination at the para position using N-bromosuccinimide (NBS) under controlled conditions .
  • Difluoromethoxy introduction: Reaction with a difluoromethyl triflate reagent in the presence of a base (e.g., K₂CO₃) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, methanol/water mobile phase) to confirm >95% purity .
  • Validation: ¹⁹F NMR for difluoromethoxy group confirmation (δ ~ -70 to -80 ppm) and LC-MS for molecular ion verification .

Q. How can researchers characterize the electronic effects of the difluoromethoxy group in this compound?

Methodological Answer: The electron-withdrawing nature of the difluoromethoxy group can be assessed via:

  • Computational modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and partial charge distribution .
  • Spectroscopic analysis: Compare ¹H NMR chemical shifts of adjacent protons to analogous compounds (e.g., methoxy vs. difluoromethoxy derivatives) to evaluate electron withdrawal .
  • Reactivity studies: Monitor electrophilic substitution rates (e.g., nitration) relative to non-fluorinated analogs .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a site for Suzuki-Miyaura couplings, but the difluoromethoxy group may sterically hinder reactivity. Key considerations:

  • Catalyst optimization: Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to mitigate steric hindrance .
  • Solvent effects: Polar aprotic solvents (DMF or THF) enhance solubility and stabilize intermediates .
  • Kinetic studies: Monitor reaction progress via in situ ¹⁹F NMR to track substituent effects on coupling efficiency .
  • Contradictions: Some studies report reduced yields compared to non-fluorinated analogs due to electron withdrawal slowing oxidative addition .

Q. What strategies resolve stability issues of this compound under acidic or basic conditions?

Methodological Answer: The compound’s stability is pH-dependent:

  • Acidic conditions: The difluoromethoxy group may hydrolyze to hydroxyl. Mitigate via:
    • Low-temperature reactions (<0°C) .
    • Use of stabilizing agents (e.g., crown ethers for bromide sequestration) .
  • Basic conditions: Risk of dehydrohalogenation. Strategies include:
    • Buffered solutions (pH 7–8) with mild bases (e.g., NaHCO₃) .
    • Short reaction times and inert atmospheres to prevent degradation .
  • Stability monitoring: Accelerated aging studies (40°C, 75% RH) with periodic HPLC analysis .

Q. How can computational methods predict the compound’s behavior in biological systems?

Methodological Answer:

  • Docking simulations: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on steric/electronic compatibility .
  • ADMET prediction: Tools like SwissADME assess logP (lipophilicity) and metabolic pathways, noting the difluoromethoxy group’s resistance to oxidative metabolism .
  • Contradictions: Experimental data may conflict with predictions due to unaccounted solvent effects or protein flexibility; validate via enzyme inhibition assays .

Key Contradictions and Resolutions

  • Reactivity vs. Stability: The electron-withdrawing difluoromethoxy group enhances electrophilic substitution but reduces stability in basic conditions. Resolved by optimizing reaction pH and temperature .
  • Synthetic Yield Variability: Differing reports on cross-coupling efficiency attributed to catalyst choice. Systematic screening of Pd catalysts recommended .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-difluoromethoxy-5-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-difluoromethoxy-5-fluorophenol

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